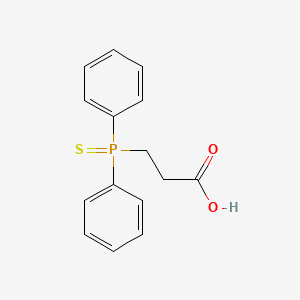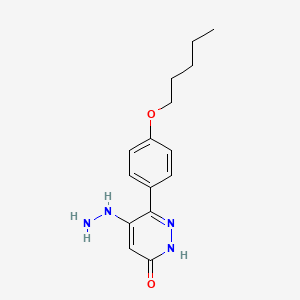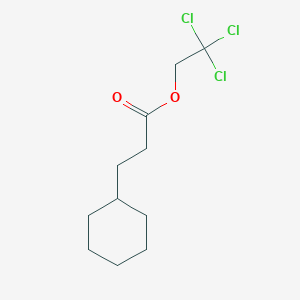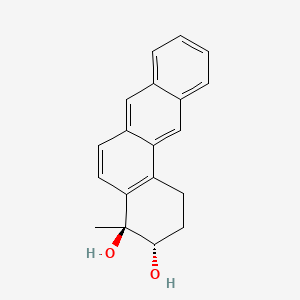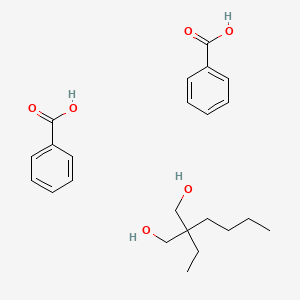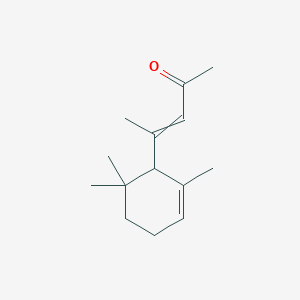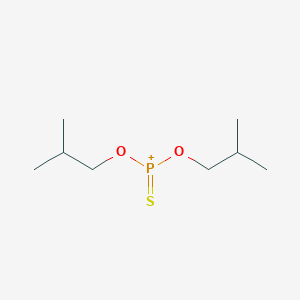
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various oxazine derivatives with different functional groups, which can be used in further applications .
Scientific Research Applications
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A tetrahydro-1,4-oxazine used in various chemical applications.
Phenoxazine: An aromatic compound used in the synthesis of dyes and pigments.
Benzoxazine: A bicyclic compound used in the production of high-performance polymers.
Uniqueness
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- is unique due to its specific structure and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
105207-76-9 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,5-dimethyl-3,6-dihydrooxazine |
InChI |
InChI=1S/C12H14ClNO/c1-9-7-14(15-8-10(9)2)12-5-3-11(13)4-6-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
RVHRFPNLPAZJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CON(C1)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


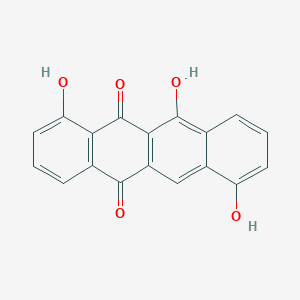
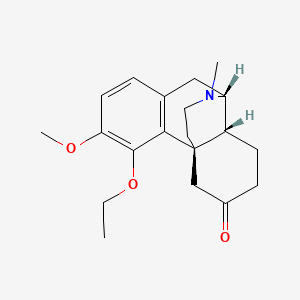
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
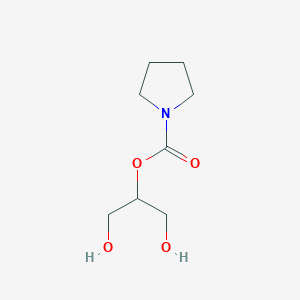
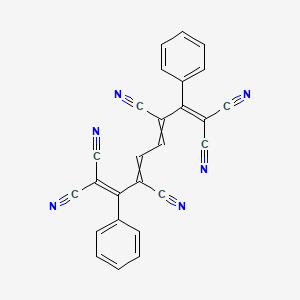
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
